molecular formula C23H20N4O B15034863 1-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15034863
M. Wt: 368.4 g/mol
InChI Key: NSVTUYGKDWPIDP-AFUMVMLFSA-N
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Description

1-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 1-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with a suitable amine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being stirred at room temperature to facilitate the formation of the Schiff base . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include acids, bases, and catalysts that facilitate the reaction process. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic function . The pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE include other Schiff bases derived from carbazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some similar compounds include:

These compounds are unique in their specific applications and properties, making them valuable in different research and industrial contexts.

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

1-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C23H20N4O/c1-4-26-21-8-6-5-7-18(21)19-12-17(9-10-22(19)26)14-25-27-16(3)11-15(2)20(13-24)23(27)28/h5-12,14H,4H2,1-3H3/b25-14+

InChI Key

NSVTUYGKDWPIDP-AFUMVMLFSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=CC(=C(C3=O)C#N)C)C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=CC(=C(C3=O)C#N)C)C)C4=CC=CC=C41

Origin of Product

United States

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